4-异丁基苯基硼酸,频哪醇酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

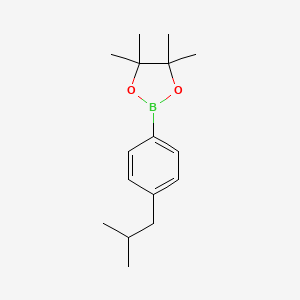

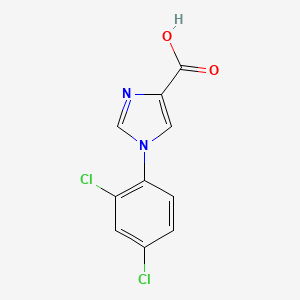

2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C16H25BO2 and its molecular weight is 260.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

芳基叠氮化合物的合成

该化合物用于合成芳基叠氮化合物,芳基叠氮化合物是各种化学反应的重要中间体,包括广泛应用于生物偶联、药物和材料科学的点击化学 .

烯丙基氯化物的芳基化

它用作烯丙基氯化物芳基化的试剂,该反应形成碳-碳键,在构建复杂有机分子中具有价值 .

RNA 缀合物的合成

该化合物在 RNA 缀合物的合成中得到应用,为分子生物学和遗传学领域做出贡献,其中 RNA 的修饰可能对基因表达研究和治疗干预产生影响 .

烷氧基羰基化反应

烷氧基羰基化反应涉及将酯基引入分子中,该化合物在这些转化中发挥作用,这些转化在药物合成中非常重要 .

抗肿瘤药物的开发

它用于合成 mTOR 和 PI3K 抑制剂,这些抑制剂作为抗肿瘤药物。 这些抑制剂在癌症研究中对于开发新的治疗策略至关重要 .

联芳烃的电氧化合成

该化合物参与联芳烃的电氧化合成,该过程对于创建具有两个芳香环的化合物非常重要,这些化合物在材料科学和药物中都有应用 .

ROS 响应性药物递送系统

该化合物的结构修饰版本用于创建活性氧 (ROS) 响应性药物递送系统,用于治疗慢性炎症,如 SD 大鼠模型中牙周炎治疗的研究所示 .

水解敏感性研究

与该化合物相关的苯基硼酸频哪醇酯的水解敏感性研究,为取代基和 pH 水平影响的反应动力学提供了见解,这对理解化学稳定性和反应性至关重要 .

作用机制

Target of Action

The primary target of 4-Isobutylphenylboronic Acid, Pinacol Ester is the carbon-carbon bond formation in organic synthesis . This compound is a boronic ester, which is a class of compounds that are highly valued in organic synthesis due to their unique reactivity .

Mode of Action

The compound is primarily used in the Suzuki-Miyaura cross-coupling reaction , a type of transition metal-catalyzed carbon-carbon bond-forming reaction . The boronic ester acts as a nucleophile, transferring an organic group from boron to palladium in the transmetalation step of the Suzuki-Miyaura reaction .

Biochemical Pathways

The Suzuki-Miyaura reaction, in which this compound plays a crucial role, is a key biochemical pathway in organic synthesis. This reaction allows for the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .

Pharmacokinetics

It’s known that boronic esters, in general, are only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological ph . Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be influenced by these factors .

Result of Action

The result of the action of 4-Isobutylphenylboronic Acid, Pinacol Ester is the formation of new carbon-carbon bonds. This is a crucial step in the synthesis of complex organic molecules, enabling the construction of a wide variety of structures .

Action Environment

The action of 4-Isobutylphenylboronic Acid, Pinacol Ester is influenced by environmental factors such as pH and the presence of water. The compound is only marginally stable in water, and its hydrolysis rate is considerably accelerated at physiological pH . Therefore, these environmental factors must be carefully controlled to ensure the efficacy and stability of the compound .

属性

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-(2-methylpropyl)phenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO2/c1-12(2)11-13-7-9-14(10-8-13)17-18-15(3,4)16(5,6)19-17/h7-10,12H,11H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCAMNZOIJNSQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590365 |

Source

|

| Record name | 4,4,5,5-Tetramethyl-2-[4-(2-methylpropyl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033753-01-3 |

Source

|

| Record name | 4,4,5,5-Tetramethyl-2-[4-(2-methylpropyl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate](/img/structure/B1341663.png)

![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)